molecular formula C18H17NO5 B13574316 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid

3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid

Cat. No.: B13574316
M. Wt: 327.3 g/mol
InChI Key: USMOUCUQISSHSW-UHFFFAOYSA-N
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Description

3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, an oxetane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the oxetane ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the oxetane ring produces alcohols .

Scientific Research Applications

3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxetane ring can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is unique due to the combination of the benzyloxycarbonyl group, oxetane ring, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]benzoic acid

InChI

InChI=1S/C18H17NO5/c20-16(21)14-7-4-8-15(9-14)18(11-23-12-18)19-17(22)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,22)(H,20,21)

InChI Key

USMOUCUQISSHSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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